An In-depth Technical Guide to Methyl 3-fluoro-4-nitrobenzoate (CAS 185629-31-6)
An In-depth Technical Guide to Methyl 3-fluoro-4-nitrobenzoate (CAS 185629-31-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-fluoro-4-nitrobenzoate is a fluorinated aromatic compound that serves as a crucial building block in modern organic synthesis.[1] Its strategic substitution with both a fluorine atom and a nitro group makes it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, while the nitro group offers a reactive handle for further chemical transformations.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Methyl 3-fluoro-4-nitrobenzoate, with a focus on its role in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 3-fluoro-4-nitrobenzoate is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 185629-31-6 | [2] |
| Molecular Formula | C₈H₆FNO₄ | [2] |
| Molecular Weight | 199.14 g/mol | [2] |
| Appearance | White to yellow-green solid | |
| Melting Point | 53 °C | [3] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in methanol. | |
| InChI | InChI=1S/C8H6FNO4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,1H3 | [2] |
| SMILES | COC(=O)C1=CC(=C(C=C1)--INVALID-LINK--[O-])F | [3] |
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region will show complex splitting patterns due to the fluorine and nitro group substituents. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (some showing C-F coupling), and the methyl ester carbon. |
| IR | Characteristic absorption bands for the C=O (ester), C-F, and NO₂ (nitro) functional groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis
Experimental Protocol: Esterification of 3-fluoro-4-nitrobenzoic acid
The most common method for the synthesis of Methyl 3-fluoro-4-nitrobenzoate is the Fischer esterification of 3-fluoro-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst. While a specific protocol for this exact isomer is not detailed in the searched literature, a reliable procedure can be adapted from the synthesis of the isomeric Methyl 4-fluoro-3-nitrobenzoate.[4]
Materials:
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3-fluoro-4-nitrobenzoic acid
-
Methanol (reagent grade)
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Concentrated Sulfuric Acid (H₂SO₄)
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Ice
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Deionized water
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-4-nitrobenzoic acid in an excess of methanol.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 3-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture over crushed ice with stirring.
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The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water.
-
If the product remains in solution, extract the aqueous mixture with ethyl acetate.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3-fluoro-4-nitrobenzoate.
-
The crude product can be further purified by recrystallization or column chromatography.
Applications in Drug Development
Methyl 3-fluoro-4-nitrobenzoate is a key intermediate in the synthesis of several important pharmaceutical compounds, including inhibitors of Poly(ADP-ribose) polymerase (PARP) and p38 mitogen-activated protein kinase (MAPK).
Synthesis of PARP Inhibitors (e.g., Niraparib)
PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations.[5] Niraparib is a potent PARP-1 and PARP-2 inhibitor used in the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[6][7]
The synthesis of Niraparib and related compounds often involves the use of a substituted nitrobenzoate derivative. While specific patents may utilize different isomers, the general synthetic strategy involves the reduction of the nitro group to an amine, followed by further elaboration to construct the final drug molecule.
Signaling Pathway of PARP Inhibition:
Synthesis of p38 MAP Kinase Inhibitors
The p38 MAP kinase signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress.[8][9] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making p38 MAPK a significant therapeutic target.[10][11]
Methyl 3-fluoro-4-nitrobenzoate can serve as a starting material for the synthesis of various p38 MAP kinase inhibitors. The synthetic route typically involves transformations of the nitro and ester functionalities to introduce the necessary pharmacophores for binding to the kinase.
p38 MAP Kinase Signaling Pathway:
Conclusion
Methyl 3-fluoro-4-nitrobenzoate is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals. Its unique structural features provide a convenient entry point for the introduction of fluorine and a modifiable nitro group into complex molecular architectures. The use of this building block in the development of targeted therapies such as PARP and p38 MAP kinase inhibitors highlights its importance in modern drug discovery and development. A thorough understanding of its properties and reactivity is essential for chemists and researchers working in these fields.
References
- 1. nbinno.com [nbinno.com]
- 2. Methyl 3-fluoro-4-nitrobenzoate | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-fluoro-4-nitrobenzoate | 185629-31-6 | FM105308 [biosynth.com]
- 4. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Niraparib: Uses, Mechanism of action, Efficacy and side effects_Chemicalbook [chemicalbook.com]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
